Tolcapone 3-
Overview
Description
Tolcapone is a potent, selective, and reversible inhibitor of the enzyme catechol-O-methyltransferase (COMT). It is primarily used as an adjunct therapy in the treatment of Parkinson’s disease to enhance the effects of levodopa by inhibiting its breakdown. Tolcapone is known for its ability to cross the blood-brain barrier and exert its effects both peripherally and centrally .
Mechanism of Action
Target of Action
Ro 61-1448 is a metabolite of tolcapone, which is a catechol-O-methyltransferase (COMT) inhibitor . COMT is an enzyme that plays a significant role in the metabolism of catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine.
Mode of Action
As a metabolite of tolcapone, Ro 61-1448 is expected to share a similar mode of action. Tolcapone inhibits COMT, which prevents the breakdown of catecholamines, thereby increasing their availability . It’s important to note that ro 61-1448 itself is pharmacologically inactive .
Pharmacokinetics
It’s known that tolcapone, the parent compound, is well-absorbed orally and undergoes extensive hepatic metabolism . The metabolites of tolcapone, including Ro 61-1448, are primarily excreted in the urine .
Result of Action
Biochemical Analysis
Biochemical Properties
Ro 61-1448 plays a role in biochemical reactions as a metabolite of tolcapone It interacts with enzymes, proteins, and other biomolecules involved in these reactions
Cellular Effects
It is known that Ro 61-1448 is pharmacologically inactive , suggesting that it may not have a significant impact on cell function, signaling pathways, gene expression, or cellular metabolism.
Dosage Effects in Animal Models
Given its pharmacological inactivity , it is unlikely to exhibit threshold effects or toxic or adverse effects at high doses.
Metabolic Pathways
Ro 61-1448 is involved in the metabolic pathways of tolcapone as a metabolite It may interact with enzymes or cofactors involved in these pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
Tolcapone can be synthesized through various methods. One novel one-pot process involves the treatment of 2-methoxy anisole with 4-methyl benzoyl chloride using aluminum chloride to form 4-hydroxy-3-methoxy-4-methyl benzophenone. This intermediate is then nitrated using melamine nitrate, followed by demethylation with 48% hydrobromic acid in acetic acid to yield pure Tolcapone .
Industrial Production Methods
Industrial production of Tolcapone typically involves multi-step synthesis processes that ensure high purity and yield. The process often includes the use of chlorinating agents and nitrating agents, followed by purification steps to remove impurities that could affect the drug’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
Tolcapone undergoes several types of chemical reactions, including oxidation, reduction, and conjugation. These reactions are crucial for its metabolism and elimination from the body .
Common Reagents and Conditions
Oxidation: Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often employed.
Conjugation: Glucuronidation is a common conjugation reaction, facilitated by enzymes in the liver.
Major Products
The major products formed from these reactions include various metabolites that are excreted through urine and feces. These metabolites are typically less active than the parent compound .
Scientific Research Applications
Tolcapone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and drug metabolism.
Biology: Helps in understanding the role of COMT in neurotransmitter regulation.
Medicine: Primarily used in the treatment of Parkinson’s disease to manage motor fluctuations.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Entacapone: Another COMT inhibitor used in Parkinson’s disease treatment. It is less potent than Tolcapone and primarily acts peripherally.
Opicapone: A newer COMT inhibitor with a longer duration of action compared to Tolcapone and Entacapone.
Uniqueness
Tolcapone is unique due to its ability to cross the blood-brain barrier and exert effects both centrally and peripherally. This dual action makes it more effective in managing motor fluctuations in Parkinson’s disease patients compared to Entacapone, which primarily acts peripherally .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-5-(4-methylbenzoyl)-3-nitrophenoxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO11/c1-8-2-4-9(5-3-8)13(22)10-6-11(21(29)30)14(23)12(7-10)31-20-17(26)15(24)16(25)18(32-20)19(27)28/h2-7,15-18,20,23-26H,1H3,(H,27,28)/t15-,16-,17+,18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCXCUCFPMHBX-HBWRTXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204853-33-8 | |
Record name | Ro 61-1448 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204853338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-61-1448 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49RTJ747IG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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